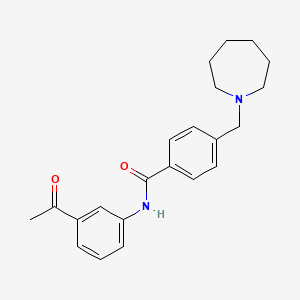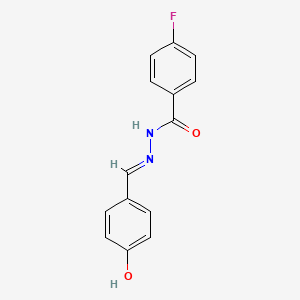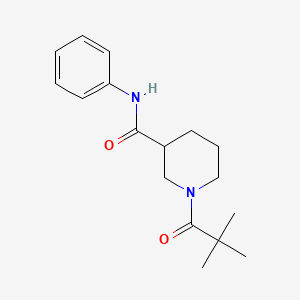![molecular formula C22H16ClNO7 B5976861 4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid](/img/structure/B5976861.png)
4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid, also known as GW0742, is a synthetic drug that belongs to the class of selective peroxisome proliferator-activated receptor (PPAR) agonists. It is a potent and selective agonist of PPAR-delta, which is a nuclear receptor that regulates lipid metabolism, glucose homeostasis, and inflammation. GW0742 has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
Wirkmechanismus
4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid exerts its effects by binding to and activating PPAR-delta, which is a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. PPAR-delta activation leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, while downregulating genes involved in lipogenesis and inflammation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In skeletal muscle and adipose tissue, this compound increases fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. In the liver, this compound reduces hepatic steatosis and improves insulin sensitivity. In the cardiovascular system, this compound improves vascular function, reduces atherosclerosis, and protects against myocardial infarction. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and sensitizes cancer cells to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid has several advantages for lab experiments. It is a potent and selective PPAR-delta agonist, which allows for the specific activation of this receptor without affecting other PPAR subtypes. It also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo experiments. However, this compound has some limitations, including its cost and availability, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research on 4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid. One area of interest is the potential therapeutic applications of this compound in metabolic disorders, cardiovascular diseases, and cancer. Another area of interest is the identification of novel PPAR-delta agonists with improved pharmacokinetic properties and fewer side effects. Additionally, the mechanisms underlying the effects of this compound on mitochondrial biogenesis and autophagy need to be further elucidated. Finally, the role of this compound in aging and longevity needs to be explored.
Synthesemethoden
The synthesis of 4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid involves several steps, starting from the reaction of 2-chlorophenol with acetic anhydride to form 2-acetoxychlorobenzene. This intermediate is then reacted with 4-aminophenol in the presence of a base to form 4-(2-chlorophenoxy)aniline. The next step involves the reaction of 4-(2-chlorophenoxy)aniline with chloroacetyl chloride to form 4-(2-chlorophenoxy)acetanilide. Finally, the reaction of 4-(2-chlorophenoxy)acetanilide with phthalic anhydride in the presence of a base yields this compound.
Wissenschaftliche Forschungsanwendungen
4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid has been extensively studied for its potential therapeutic applications in various diseases. In metabolic disorders, this compound has been shown to improve insulin sensitivity, increase glucose uptake, and promote fatty acid oxidation in skeletal muscle and adipose tissue. In cardiovascular diseases, this compound has been shown to reduce atherosclerosis, improve vascular function, and protect against myocardial infarction. In cancer, this compound has been shown to inhibit cancer cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy.
Eigenschaften
IUPAC Name |
4-[4-[[2-(2-chlorophenoxy)acetyl]amino]phenoxy]phthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO7/c23-18-3-1-2-4-19(18)30-12-20(25)24-13-5-7-14(8-6-13)31-15-9-10-16(21(26)27)17(11-15)22(28)29/h1-11H,12H2,(H,24,25)(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJBZFYLZBVJGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-hydroxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5976781.png)

![N-cyclohexyl-N'-[5-fluoro-4-oxo-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-2-yl]urea](/img/structure/B5976788.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[4-(methoxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B5976790.png)



![methyl 4-(4-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)benzoate](/img/structure/B5976817.png)
![2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5976828.png)
![N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2-butynamide](/img/structure/B5976853.png)
![methyl 5-ethyl-2-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5976863.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[(2-methylbenzyl)amino]methyl}-2-piperidinone](/img/structure/B5976869.png)
![6-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}-2-pyridinol trifluoroacetate (salt)](/img/structure/B5976870.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B5976877.png)